

Methyl 2-amino-5-iodobenzoate: A Technical Guide to Unlocking its Research Potential

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Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodobenzoate, a halogenated derivative of the versatile anthranilate scaffold, stands as a pivotal starting material and a key building block in the synthesis of a diverse array of biologically active molecules and functional materials. Its strategic substitution pattern, featuring an amino group, a methyl ester, and an iodine atom, provides a trifecta of reactive sites amenable to a wide range of chemical transformations. This technical guide delves into the core research areas where **Methyl 2-amino-5-iodobenzoate** can be leveraged, providing a comprehensive overview of its synthetic utility, potential applications in medicinal chemistry, and role in the development of novel imaging agents. Detailed experimental protocols for key transformations, quantitative biological data for related derivatives, and visualized chemical and biological pathways are presented to empower researchers in their quest for scientific innovation.

Physicochemical Properties and Synthesis

Methyl 2-amino-5-iodobenzoate is a stable, solid compound with the following key properties:

Property	Value	Reference
CAS Number	77317-55-6	[1]
Molecular Formula	C ₈ H ₈ INO ₂	[1]
Molecular Weight	277.06 g/mol	[1]
Melting Point	85 °C	[1]
Boiling Point	335.9 °C	[1]

The primary synthetic route to **Methyl 2-amino-5-iodobenzoate** involves the iodination of methyl anthranilate. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of Methyl 2-amino-5-iodobenzoate

Materials:

- Methyl anthranilate
- Molecular iodine (I₂)
- Hydrogen peroxide (30% w/w aqueous solution)
- Acetic acid
- Water
- Sodium thiosulfate solution (e.g., 10% w/v)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask, dissolve methyl anthranilate in glacial acetic acid.
- Add molecular iodine to the solution and stir until it dissolves.
- Cool the reaction mixture in an ice bath and add hydrogen peroxide dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **Methyl 2-amino-5-iodobenzoate**.

Potential Research Areas

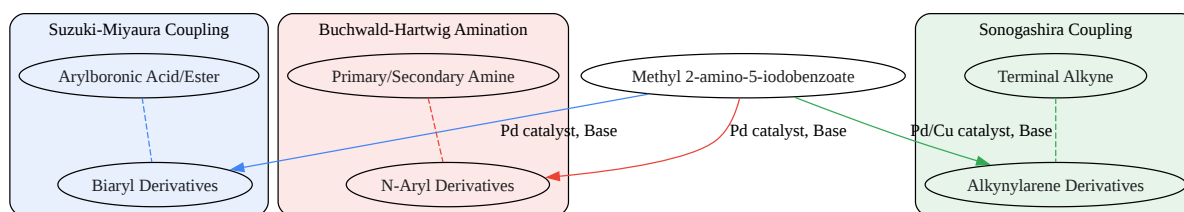
The unique structural features of **Methyl 2-amino-5-iodobenzoate** make it a highly versatile platform for chemical exploration in several key research areas.

Chemical Intermediate for Complex Molecule Synthesis

The iodine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the

construction of complex molecular architectures. The amino and ester groups also offer sites for further derivatization.

The aryl iodide moiety of **Methyl 2-amino-5-iodobenzoate** is an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.



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Caption: Key cross-coupling reactions of **Methyl 2-amino-5-iodobenzoate**.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

- **Methyl 2-amino-5-iodobenzoate**
- Arylboronic acid or ester (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **Methyl 2-amino-5-iodobenzoate**, the arylboronic acid, palladium catalyst, and base.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
- After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

- **Methyl 2-amino-5-iodobenzoate**
- Primary or secondary amine (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
- Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
- Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
- Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

- In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in a Schlenk tube.
- Add the base, followed by **Methyl 2-amino-5-iodobenzoate** and the amine.

- Add the degassed solvent and seal the tube.
- Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate.
- Purify the product by column chromatography.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

- **Methyl 2-amino-5-iodobenzoate**
- Terminal alkyne (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
- Copper(I) iodide (CuI) (1-10 mol%)
- Base (e.g., triethylamine, diisopropylamine)
- Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

- To a Schlenk flask under an inert atmosphere, add **Methyl 2-amino-5-iodobenzoate**, the palladium catalyst, and copper(I) iodide.
- Add the degassed solvent, followed by the base and the terminal alkyne.
- Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
- Remove the solvent under reduced pressure.

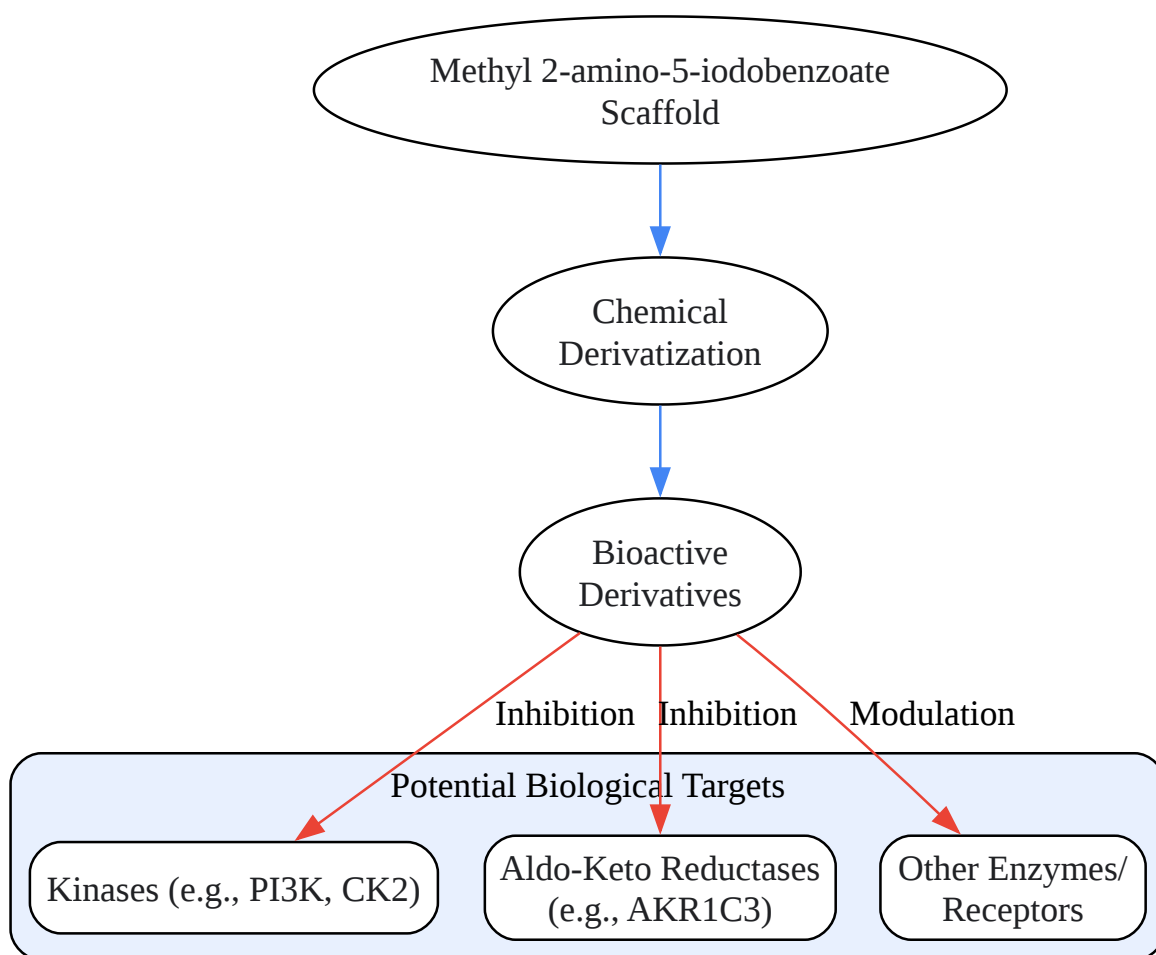
- Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
- Dry the organic layer and concentrate.
- Purify the product by column chromatography.

Medicinal Chemistry and Drug Discovery

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[2] Derivatives of 2-amino-5-iodobenzoic acid and related methyl anthranilates have shown a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Derivatives of the 2-aminobenzoic acid core have been explored as anticancer agents, with some compounds showing potent activity against various cancer cell lines. The substitution at the 5-position provides an avenue for creating novel analogs with improved potency and selectivity. For instance, organoselenide-tethered methyl anthranilates have demonstrated significant cytotoxicity against liver and breast cancer cell lines.^[3]

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Methyl 2-amino-5-(methylselenanyl)benzoate	HepG2 (Liver)	3.57 ± 0.1	^[3]
Methyl 2-amino-5-(methylselenanyl)benzoate	MCF-7 (Breast)	5.64 ± 0.3	^[3]
Dimethyl 5,5'-diselanediyldis(2-aminobenzoate)	HepG2 (Liver)	7.08 ± 0.6	^[3]
Dimethyl 5,5'-diselanediyldis(2-aminobenzoate)	MCF-7 (Breast)	9.89 ± 0.7	^[3]



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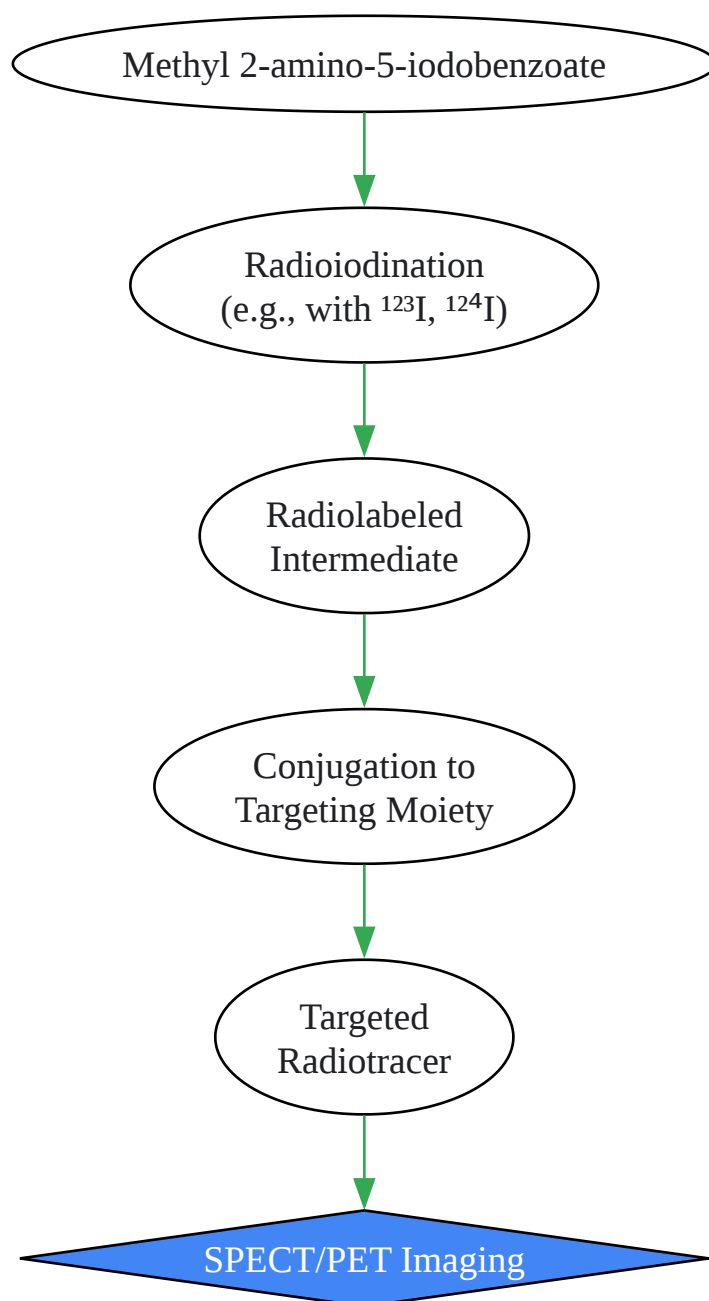
Caption: Proposed workflow for anticancer drug discovery.

Derivatives of 2-amino-5-iodobenzoic acid have shown promising activity against *Mycobacterium tuberculosis*.^[2] This suggests that **Methyl 2-amino-5-iodobenzoate** could serve as a starting point for the development of novel antitubercular agents.

Strain	Media	MIC (mg/L)	Reference
M. tuberculosis Erdman	7H9 + glycerol + ADC + Tween 80	1	^[4]
M. tuberculosis H37Rv	7H9 + glycerol + ADC + Tween 80	0.5	^[4]

Radiopharmaceutical Development

The presence of an iodine atom makes **Methyl 2-amino-5-iodobenzoate** an attractive candidate for the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. Radioisotopes of iodine, such as ^{123}I , ^{124}I , and ^{131}I , can be readily incorporated into the molecule. The amino and ester groups provide sites for conjugation to targeting moieties, such as peptides or small molecules, to direct the radiotracer to specific biological targets.



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Caption: Workflow for radiopharmaceutical development.

Conclusion

Methyl 2-amino-5-iodobenzoate is a readily accessible and highly versatile chemical entity with significant untapped potential in various fields of chemical and biological research. Its amenability to a wide range of synthetic transformations, coupled with the proven biological activity of its derivatives, positions it as a valuable tool for the development of novel therapeutics and diagnostic agents. This guide provides a foundational framework for researchers to explore the rich chemistry of this compound and to unlock its full potential in their scientific endeavors. The detailed protocols and collated data herein are intended to serve as a practical resource to facilitate and inspire future research in this exciting area.

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References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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